molecular formula C20H14S2 B11705443 3,3-Diphenyldithiophthalide CAS No. 55548-99-7

3,3-Diphenyldithiophthalide

Cat. No.: B11705443
CAS No.: 55548-99-7
M. Wt: 318.5 g/mol
InChI Key: WTFAKQKABURDBN-UHFFFAOYSA-N
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Description

3,3-Diphenyl-1,3-dihydro-2-benzothiophene-1-thione is a heterocyclic compound that contains sulfur and is characterized by its unique benzothiophene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diphenyl-1,3-dihydro-2-benzothiophene-1-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenylacetylene with sulfur in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the formation of the benzothiophene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenyl-1,3-dihydro-2-benzothiophene-1-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

3,3-Diphenyl-1,3-dihydro-2-benzothiophene-1-thione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Diphenyl-1,3-dihydro-2-benzothiophene-1-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies on its mechanism of action are essential to fully understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1,3-dihydro-2-benzothiophene: Similar structure but lacks the thione group.

    1,3-Diphenyl-2,3-dihydro-1H-benzo[d][1,3]dithiole: Contains a dithiole ring instead of a benzothiophene ring.

    1,3-Diphenyl-1,3-dihydro-2-benzofuran: Contains an oxygen atom instead of sulfur.

Uniqueness

3,3-Diphenyl-1,3-dihydro-2-benzothiophene-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

55548-99-7

Molecular Formula

C20H14S2

Molecular Weight

318.5 g/mol

IUPAC Name

3,3-diphenyl-2-benzothiophene-1-thione

InChI

InChI=1S/C20H14S2/c21-19-17-13-7-8-14-18(17)20(22-19,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H

InChI Key

WTFAKQKABURDBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=S)S2)C4=CC=CC=C4

Origin of Product

United States

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